(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified using techniques like crystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride include other piperidine derivatives such as:
- (1-Benzylpiperidin-3-yl)methanamine hydrochloride
- (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group may confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-5-1-3-11(7-13)9-16-6-2-4-12(8-15)10-16;/h1,3,5,7,12H,2,4,6,8-10,15H2;1H |
InChI Key |
OFUXECILUFSBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)CN.Cl |
Origin of Product |
United States |
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